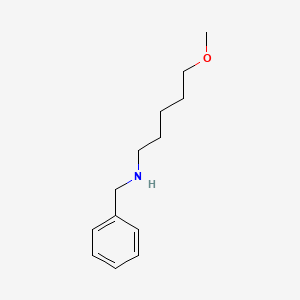

Benzyl(5-methoxypentyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl(5-methoxypentyl)amine is an organic compound that features a benzyl group attached to a 5-methoxypentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl(5-methoxypentyl)amine can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with 5-methoxypentylamine in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the reaction of benzyl chloride with 5-methoxypentylamine under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Imines, oximes.

Reduction: Secondary amines.

Substitution: N-alkylated or N-sulfonylated derivatives.

Scientific Research Applications

Benzyl(5-methoxypentyl)amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems as a ligand or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl(5-methoxypentyl)amine involves its interaction with specific molecular targets. It can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules . This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Benzylamine: Similar structure but lacks the 5-methoxypentyl group.

Phenylmethanamine: Another related compound with a simpler structure.

Uniqueness: Benzyl(5-methoxypentyl)amine is unique due to the presence of both the benzyl and 5-methoxypentyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .

Biological Activity

Benzyl(5-methoxypentyl)amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of a benzyl group attached to a 5-methoxypentyl chain. The methoxy group is known to influence the compound's lipophilicity and, consequently, its interaction with biological targets. The general structure can be represented as follows:

Serotonin Receptor Affinity

Research has indicated that benzyl derivatives, including those similar to this compound, exhibit significant affinity for serotonin receptors, particularly the 5-HT2 family. A study demonstrated that modifications in the benzyl group can enhance receptor binding affinity and functional activity. For instance, certain substitutions at the ortho or meta positions of the benzyl group resulted in improved affinity for the 5-HT2A receptor, with some compounds reaching subnanomolar affinity levels .

Table 1: Affinities of Benzyl Derivatives at 5-HT2 Receptors

| Compound | 5-HT2A Affinity (nM) | Functional Activity |

|---|---|---|

| This compound | 0.04 | Full agonist |

| N-benzyl-5-methoxytryptamine | 1.9 | 85% efficacy |

| 3-Iodobenzyl compound | 1.48 | High efficacy |

Anticancer Potential

This compound has been explored for its potential as an anticancer agent. Studies on structurally related compounds have shown that benzylamines can induce apoptosis in cancer cells by inhibiting key cellular pathways such as tubulin polymerization and cyclin-dependent kinase (CDK) activity. For example, a series of thiazole derivatives with benzyl substitutions demonstrated significant antiproliferative activity against human leukemia and melanoma cell lines .

Table 2: Antiproliferative Activity of Benzyl Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole derivative | U-937 | 10 |

| Benzyl derivative | SK-MEL-1 | 15 |

| Doxorubicin | U-937 | 0.1 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Research has shown that:

- Substituent Positioning : The position of substituents on the benzene ring significantly affects receptor binding and functional outcomes.

- Lipophilicity : Increasing lipophilicity through larger substituents can enhance receptor affinity but may reduce functional activity.

- Functional Groups : The presence of polar groups can improve binding through hydrogen bonding interactions with receptor sites.

Case Studies

- Serotonin Receptor Agonism : A study investigated various N-benzylated compounds, including this compound, revealing that certain modifications led to enhanced agonistic properties at serotonin receptors, particularly in human models .

- Anticancer Activity : Another investigation into thiazole derivatives highlighted the effectiveness of benzyl substitutions in promoting apoptosis in cancer cells, indicating potential therapeutic applications for compounds like this compound .

- Selectivity and Safety : Selectivity assays demonstrated that some benzyl derivatives exhibited low cytotoxicity against normal cells while maintaining efficacy against cancer cells, suggesting a favorable safety profile for therapeutic use .

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-benzyl-5-methoxypentan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-15-11-7-3-6-10-14-12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |

InChI Key |

UTDQITPPKZHOHG-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCCNCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.